trans-3-(2,5-Dimethylbenzoyl)acrylic acid trans-3-(2,5-Dimethylbenzoyl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13318726
InChI: InChI=1S/C12H12O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+
SMILES: CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

trans-3-(2,5-Dimethylbenzoyl)acrylic acid

CAS No.:

Cat. No.: VC13318726

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

trans-3-(2,5-Dimethylbenzoyl)acrylic acid -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name (E)-4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H12O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+
Standard InChI Key YHCFVGCMSKTDFZ-AATRIKPKSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)C(=O)/C=C/C(=O)O
SMILES CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O
Canonical SMILES CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . Its structure features a 2,5-dimethylbenzoyl group linked to a trans-configured acrylic acid chain (Figure 1). The trans orientation minimizes steric hindrance, influencing reactivity and crystallization behavior .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number15254-22-5
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
Hazard StatementsH300 (Harmful if swallowed)
H400 (Toxic to aquatic life)

Synthesis Methods

Friedel-Crafts Acylation

The primary synthesis route involves a Friedel-Crafts acylation between 2,5-dimethylbenzene and maleic anhydride in the presence of AlCl₃ as a catalyst . This method, adapted from similar aroyl acrylic acid syntheses, proceeds as follows:

  • Reaction Setup: 2,5-Dimethylbenzene reacts with maleic anhydride in a non-polar solvent (e.g., nitrobenzene) under anhydrous conditions.

  • Catalysis: AlCl₃ facilitates electrophilic substitution, forming the benzoyl-acrylic acid intermediate.

  • Hydrolysis: The intermediate undergoes acidic hydrolysis to yield the final product .

Key Considerations:

  • Excess aromatic hydrocarbon must be avoided to prevent side reactions (e.g., addition across the double bond) .

  • Solvents like acetylene tetrachloride improve yield by stabilizing reactive intermediates .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

trans-3-(2,5-Dimethylbenzoyl)acrylic acid serves as a precursor for 1,5-benzothiazepines, compounds with documented antimicrobial activity . Reaction with 2-aminobenzenethiols in ethanol containing trifluoroacetic acid yields 8-substituted 4-(2,5-dimethylphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acids (Figure 2) .

Table 2: Antimicrobial Activity of Derived Benzothiazepines

Target MicroorganismInhibition Efficacy (%)Source
Staphylococcus aureus58–63
Candida albicans53–60

Electrophoretic Display Materials

Precautionary MeasureCodeRationale
Avoid environmental releaseP273Prevents aquatic toxicity
Use protective equipmentP264Mitigates dermal exposure
SupplierPackagingPrice (USD)
Biosynth Carbosynth (FD68101)5 g50
TRC (D477318)500 mg60

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